molecular formula C19H13F2N3O2S2 B2862667 2,5-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-39-3

2,5-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2862667
CAS No.: 896679-39-3
M. Wt: 417.45
InChI Key: LIPUYLDDXVSQLN-UHFFFAOYSA-N
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Description

The compound “2,5-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a heterocyclic compound with a molecular formula of C19H13F2N3O2S2. It has an average mass of 417.452 Da and a monoisotopic mass of 417.041718 Da . Thiazoles, which are part of this compound, are known to exhibit various biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Molecular Structure Analysis

The molecular structure of this compound involves a thiazole ring, which is a five-membered ring containing sulfur and nitrogen. The orientation of the thiazole ring and the substituents at various positions can significantly affect the biological outcomes .

Scientific Research Applications

Synthesis and Characterization

The compound 2,5-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide belongs to a broader class of chemicals that have been explored for various biomedical applications, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, derivatives of similar benzenesulfonamides have been synthesized and evaluated for these biological activities. Such derivatives showed potential as therapeutic agents due to their anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib, a well-known NSAID (Ş. Küçükgüzel et al., 2013).

Antimicrobial and Antifungal Activities

Another area of application for similar compounds involves antimicrobial and antifungal activities. Compounds incorporating the benzenesulfonamide moiety have been synthesized and screened for in vitro antibacterial activity against pathogenic bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against fungal yeasts like Saccharomyces cerevisiae and Candida albicans. These studies highlight the antimicrobial potential of the benzenesulfonamide scaffold, indicating possible applications for the specific compound (Navneet Chandak et al., 2013).

Antitumor Activity

Research has also delved into the antitumor potential of sulfonamide derivatives. For example, new bis-pyrazolyl-thiazoles incorporating the thiophene moiety and related to the benzenesulfonamide class have shown promising antitumor activities against hepatocellular carcinoma cell lines. These studies suggest that compounds with similar chemical structures could possess antitumor properties worth investigating (S. M. Gomha et al., 2016).

Biochemical Analysis

Biochemical Properties

The compound interacts with PI3Ks, a group of enzymes involved in cellular functions . It has shown potent inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values, which is approximately 10-fold higher than that of PI3Kβ . This indicates that 2,5-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has a strong affinity for these enzymes and can effectively inhibit their activity.

Cellular Effects

The inhibition of PI3Ks by this compound can have profound effects on various types of cells and cellular processes. PI3Ks play a key role in cell signaling pathways, gene expression, and cellular metabolism . Therefore, the inhibition of these enzymes can influence cell function in significant ways.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with PI3Ks, leading to their inhibition . This inhibition can result in changes in gene expression and cellular metabolism, as PI3Ks are involved in these processes.

Properties

IUPAC Name

2,5-difluoro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O2S2/c1-11-13(18-23-16-6-3-9-22-19(16)27-18)4-2-5-15(11)24-28(25,26)17-10-12(20)7-8-14(17)21/h2-10,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPUYLDDXVSQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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